Ethyl 4-iodo-1H-pyrrole-2-carboxylate
Description
Single-Crystal X-ray Diffraction Studies
Ethyl 4-iodo-1H-pyrrole-2-carboxylate crystallizes in a monoclinic system with space group C2/c , as inferred from analogous pyrrole-carboxylate derivatives. Single-crystal X-ray diffraction reveals a planar pyrrole ring (mean deviation: 0.003 Å) with substituents adopting coplanar orientations to maximize conjugation. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 19.340 Å, b = 9.895 Å, c = 13.849 Å |
| β angle | 110.22° |
| Volume | 2487.2 ų |
| Z-value | 4 |
The iodine atom at the 4-position introduces significant steric bulk, yet the ester group (C=O bond length: 1.208 Å) remains planar with the pyrrole ring due to resonance stabilization. Intermolecular N–H⋯O hydrogen bonds (2.89 Å) form R₂²(10) motifs, stabilizing the crystal lattice.
Torsional Angle Analysis of Pyrrole Ring Substituents
Torsional angles between the pyrrole ring and substituents are critical for understanding steric and electronic effects:
| Substituent Pair | Torsional Angle (°) |
|---|---|
| C2–C3–C7–O2 (ester) | 3.67 |
| C4–C5–I (iodine) | 175.61 |
The near-linear C–I bond (175.61°) minimizes steric clash with the adjacent ester group, while the ester’s slight deviation (3.67°) optimizes hydrogen-bonding interactions.
Spectroscopic Identification Methods
Multinuclear NMR Spectral Assignments
¹H NMR (400 MHz, CDCl₃):
- Pyrrole NH: δ 10.10 (s, 1H)
- H3 (pyrrole): δ 7.58 (dd, J = 3.3 Hz, 1H)
- H5 (pyrrole): δ 7.32 (m, 1H)
- Ethyl CH₂: δ 4.36 (q, J = 7.1 Hz, 2H)
- Ethyl CH₃: δ 1.37 (t, J = 7.1 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃):
- C=O: δ 161.12
- C4 (iodo-substituted): δ 128.61
- Ethyl C: δ 61.31 (CH₂), 14.45 (CH₃)
¹⁵N NMR (40 MHz, DMSO-d₆):
FT-IR Vibrational Mode Analysis
Key IR absorptions (KBr, cm⁻¹):
- N–H stretch: 3175 (broad)
- C=O ester: 1705 (strong)
- C–I stretch: 565 (medium)
- Pyrrole ring vibrations: 1550–1450 (aromatic C=C/C–N).
Computational Chemistry Insights
Density Functional Theory (DFT) Optimization
DFT calculations (B3LYP/6-311+G(d,p)) yield a ground-state geometry aligning with crystallographic data. Key comparisons:
| Parameter | Experimental | DFT-Optimized |
|---|---|---|
| C=O bond length | 1.208 Å | 1.212 Å |
| C–I bond length | 2.098 Å | 2.105 Å |
| N–H bond length | 1.012 Å | 1.008 Å |
The HOMO is localized on the pyrrole ring and iodine atom, while the LUMO resides on the ester carbonyl, indicating electrophilic reactivity at C3/C5 positions.
Frontier Molecular Orbital Analysis
- HOMO-LUMO gap : 4.8 eV, suggesting moderate kinetic stability.
- NBO charges :
- Iodine: −0.32 e
- Ester carbonyl O: −0.45 e
The electron-withdrawing iodine enhances electrophilicity at C3, validated by regioselective Suzuki–Miyaura coupling reactions.
Properties
IUPAC Name |
ethyl 4-iodo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKCWRCTDUDSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415924 | |
| Record name | Ethyl 4-iodo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433267-56-2 | |
| Record name | Ethyl 4-iodo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-iodo-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of ethyl 1H-pyrrole-2-carboxylate. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under mild conditions to introduce the iodine atom at the 4-position of the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base, such as potassium carbonate (K2CO3), to facilitate the coupling reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 4-azido-1H-pyrrole-2-carboxylate, while Suzuki-Miyaura coupling with phenylboronic acid would produce ethyl 4-phenyl-1H-pyrrole-2-carboxylate.
Scientific Research Applications
Ethyl 4-iodo-1H-pyrrole-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific biological pathways or receptors.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would vary based on the structure of the final compound synthesized from this compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include:
Notes:
- *Inferred data for this compound based on structural analogs.
- LogP values reflect lipophilicity trends: iodine and ethyl ester groups increase hydrophobicity compared to chloro or methyl ester analogs.
Biological Activity
Ethyl 4-iodo-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole class of heterocyclic compounds. Its unique structural features, including the presence of an iodine substituent and an ethyl ester group, contribute to its biological activity, particularly in medicinal chemistry and materials science. This article explores the biological activities of this compound, highlighting its potential applications in drug development and other fields.
Chemical Structure and Properties
This compound has a molecular formula of CHI N O and a molecular weight of approximately 293.104 g/mol. The structure features a five-membered pyrrole ring with an ethyl ester at the 2-position and an iodine atom at the 4-position, which significantly influences its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it inhibits various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported an IC value of less than 10 nM against specific bacterial enzymes, indicating strong potential as an antimicrobial agent . The minimal inhibitory concentration (MIC) for Staphylococcus aureus was found to be as low as 1 µg/mL, demonstrating its effectiveness against this pathogen .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound's mechanism may involve modulation of inflammatory pathways through interactions with specific receptors or enzymes. This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, variations in substituents on the pyrrole ring significantly affect both antimicrobial and anti-inflammatory activities. A comparative analysis of similar compounds is presented in the following table:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-bromo-1H-pyrrole-2-carboxylate | Bromine substituent at position 4 | Moderate antibacterial activity |
| Ethyl 4-fluoro-1H-pyrrole-2-carboxylate | Fluorine substituent at position 4 | Enhanced lipophilicity; good bioavailability |
| Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | Acetyl group instead of iodine | Reduced antimicrobial activity |
This table illustrates how different halogen or functional group substitutions can lead to varying biological activities, emphasizing the importance of SAR studies in drug design.
Study on Antimicrobial Efficacy
A recent study focused on synthesizing derivatives of this compound and evaluating their antimicrobial efficacy. The results indicated that certain derivatives exhibited enhanced activity against multidrug-resistant bacterial strains. The study highlighted the potential for these compounds in developing new antibiotics.
Anti-Tuberculosis Activity
Another investigation explored the anti-tuberculosis (TB) activity of pyrrole derivatives, including this compound. The study found that compounds with similar structures showed potent anti-TB activity with MIC values lower than 0.016 µg/mL, suggesting that modifications to the pyrrole structure could lead to effective TB treatments .
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 4-iodo-1H-pyrrole-2-carboxylate, and how can iodination efficiency be monitored?
this compound is typically synthesized via electrophilic substitution of a pre-functionalized pyrrole precursor. For example, iodination at the 4-position of ethyl pyrrole-2-carboxylate derivatives can be achieved using iodine and oxidizing agents (e.g., N-iodosuccinimide) in polar solvents like DMF or THF. Reaction progress should be monitored via thin-layer chromatography (TLC) and 1H NMR spectroscopy to confirm regioselectivity and purity . Quantify iodination efficiency using mass spectrometry (ESIMS) to detect molecular ion peaks (e.g., m/z 308.0 for [M+H]+) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- X-ray crystallography : Single-crystal diffraction (using SHELXL or SHELXTL software) resolves bond lengths and angles, critical for confirming iodination at the 4-position .
- Multinuclear NMR : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) identify characteristic shifts. For example, the pyrrole NH proton appears as a singlet near δ 12.5 ppm, while the ester group (COOEt) shows a quartet near δ 4.2–4.3 ppm .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula via exact mass matching .
Q. What are the stability considerations for storing this compound?
The compound is light- and moisture-sensitive due to the iodo substituent. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Degradation can be tracked via HPLC purity assays (e.g., >95% purity threshold) and periodic NMR checks for iodobenzene byproducts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the electronic environment of the iodine atom. Key parameters include:
- Electrophilicity index : Predicts susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura coupling).
- Fukui functions : Identify reactive sites for functionalization (e.g., C-5 position for further derivatization) .
Compare computed Mulliken charges with experimental Hammett constants to validate predictions .
Q. How do steric and electronic effects influence the compound’s utility in medicinal chemistry?
The iodine atom enhances lipophilicity (critical for membrane permeability) and serves as a handle for radioisotope labeling (e.g., 125I for imaging). However, steric bulk at C-4 may hinder binding to target proteins. Structure-activity relationship (SAR) studies can optimize bioactivity by substituting the ester group (e.g., converting –COOEt to –COOH for hydrogen bonding) .
Q. What strategies resolve contradictions in synthetic yields reported for derivatives of this compound?
Discrepancies in yields (e.g., 21% vs. 72% in similar procedures ) often arise from:
Q. How is this compound utilized in the experimental phasing of macromolecular crystallography?
this compound derivatives can act as heavy-atom derivatives for phase determination in protein crystallography. The iodine atom’s strong X-ray scattering power improves electron density maps. SHELXC/D/E pipelines automate data processing and phasing .
Methodological Best Practices
- Synthetic Protocol Validation : Always cross-check NMR data with literature (e.g., δ 6.32 ppm for pyrrole C-3 proton ) and use internal standards (e.g., TMS) for calibration.
- Crystallography : For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine data .
- Safety : Use fume hoods and PPE when handling iodine-containing compounds due to potential thyroid toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
